1-Ethyl-8-methylnaphthalene
Description
1-Ethyl-8-methylnaphthalene (CAS 61886-71-3) is a polycyclic aromatic hydrocarbon (PAH) with a naphthalene backbone substituted by an ethyl group at position 1 and a methyl group at position 7. Its molecular formula is C₁₃H₁₄, with a molecular weight of 170.25 g/mol (calculated from atomic masses). The compound exhibits a log octanol-water partition coefficient (logP) of 3.711, indicating moderate hydrophobicity .
Properties
CAS No. |
61886-71-3 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethyl-8-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h4-9H,3H2,1-2H3 |
InChI Key |
BWLHVWLTADBTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC=CC(=C21)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-8-methylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the substitution reactions .
Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Ethyl-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Electrophilic aromatic substitution reactions are common for naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-8-methylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-8-methylnaphthalene in biological systems involves its interaction with specific molecular targets. For instance, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Key Properties
- Structure : The ethyl and methyl substituents introduce steric effects that influence its reactivity and physical behavior.
- Research on exo-tetrahydrodicyclopentadiene (JP-10) and related compounds highlights its role in optimizing fuel density and combustion efficiency .
Comparison with Structurally Similar Compounds
The following analysis compares 1-ethyl-8-methylnaphthalene with alkylated naphthalenes and related PAHs.
Physical-Chemical Properties
Notes:
- Ethyl-substituted naphthalenes (e.g., this compound) exhibit higher logP values than methyl derivatives, suggesting increased lipid affinity and environmental persistence .
- Boiling points for ethyl-methyl derivatives remain understudied, though alkylation generally increases boiling points compared to unsubstituted naphthalene (218 °C) .
Toxicological Profiles
Environmental Behavior
- Degradation : Alkylated naphthalenes resist microbial degradation more than parent naphthalene due to steric hindrance from substituents .
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